molecular formula C8H7NO5 B1315691 Methyl 3-hydroxy-2-nitrobenzoate CAS No. 89942-77-8

Methyl 3-hydroxy-2-nitrobenzoate

Cat. No. B1315691
CAS RN: 89942-77-8
M. Wt: 197.14 g/mol
InChI Key: FHCNMPYMCKHBTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-hydroxy-2-nitrobenzoate is a chemical compound with the molecular formula C8H7NO5 . It is a solid substance .


Synthesis Analysis

The synthesis of Methyl 3-hydroxy-2-nitrobenzoate can be achieved through the nitration of methyl benzoate . The reaction is regioselective and produces predominantly methyl 3-nitrobenzoate . Another method involves the reaction of 3-nitro-o-xylene with manganese acetate, cobalt acetate, n-hexanoic acid, and hydrogen peroxide .


Molecular Structure Analysis

The molecular structure of Methyl 3-hydroxy-2-nitrobenzoate is represented by the InChI code 1S/C8H7NO5/c1-14-8(11)5-3-2-4-6(10)7(5)9(12)13/h2-4,10H,1H3 .


Physical And Chemical Properties Analysis

Methyl 3-hydroxy-2-nitrobenzoate has a molecular weight of 197.15 . It is a solid substance and is insoluble in water but soluble in hot ethanol .

Scientific Research Applications

Solubility and Spectroscopy

Spectroscopic methods have been utilized to measure the solubility of related compounds like 2-methyl-3-nitrobenzoic acid in various organic solvents. These measurements are crucial for calculating solute descriptors, which are essential for predicting the solubility of these compounds in other solvents. Such research is vital for understanding the chemical properties and interactions of these compounds, providing insights into their potential applications in various fields (Hart et al., 2017).

Crystal Structure Analysis

In crystallography, studies have focused on the non-covalent interactions in the crystal structures of similar compounds like methyl 4-hydroxy-3-nitrobenzoate. Understanding these interactions helps in predicting and manipulating the molecular and crystal structures of related compounds, which is crucial for the development of new materials and pharmaceuticals (Xin-ling Fu et al., 2012).

Synthesis and Chemical Processing

The synthesis of various esters and derivatives of related nitrobenzoic acids, such as 4-(2-ethoxy-2-oxo-ethoxy)-3-nitrobenzoic methyl ester, is an area of significant research interest. These studies are crucial for developing new chemical processes and synthesizing novel compounds with potential applications in various industries (Yin Dulin, 2007).

Environmental Impact and Purification Processes

Research into the environmental impacts and purification processes of related compounds is also significant. For example, studies have explored the production of chloro-5-hydroxy-2-nitrobenzoic acid through the chlorination of typical hydrolysates of pesticides. Such research is essential for understanding the environmental fate of these compounds and developing methods for their safe disposal or purification (H. Takanashi et al., 2012).

Safety And Hazards

Methyl 3-hydroxy-2-nitrobenzoate may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes .

properties

IUPAC Name

methyl 3-hydroxy-2-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO5/c1-14-8(11)5-3-2-4-6(10)7(5)9(12)13/h2-4,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHCNMPYMCKHBTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC=C1)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90546028
Record name Methyl 3-hydroxy-2-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90546028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-hydroxy-2-nitrobenzoate

CAS RN

89942-77-8
Record name Methyl 3-hydroxy-2-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90546028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 3-hydroxy-2-nitrobenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of 3-hydroxy-2-nitrobenzoic acid (51 g) and con.H2SO4 (5 mL) in anhydrous methanol (450 mL) was heated to reflux for 48 hr. The mixture was concentrated to remove methanol, and the residue was partitioned between water (500 mL) and ethyl acetate (800 mL). The organic layer was washed with brine (300 mL), dried over anhydrous sodium sulfate, and concentrated to give crude compound. The crude product was purified by chromatography (silica gel, petroleum ether/ethyl acetate=40:1 to 5:1) to give methyl 3-hydroxy-2-nitrobenzoate (28 g) 1H-NMR (400 MHz, CDCl3) δ 3.8 (s, 3H), 7.32-7.34 (d, J=8.4 Hz, 1H), 7.39-7.41 (d, J=8.0 Hz, 1H), 7.48-7.52 (t, J=8.0 Hz, 1H), 11.37 (s, 1H); LC-MS (m/z) 198 [M+1]+.
Quantity
51 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
450 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

3-Hydroxy-2-nitro-benzoic acid (commercially available) (31.5 g) was suspended in acetonitrile (100 ml). Oxalyl chloride (22 ml) in acetonitrile (20 ml) was added dropwise upon which a vigorous gas stream evolved. After 15 minutes the reaction slowed down and therefore, the reaction mixture was heated with a warm water bath (40° C.) for 40 minutes. The mixture was concentrated and the residue was re-dissolved in dichloromethane (100 ml). A mixture of methanol (50 ml) and triethylamine (20 ml) in dichloromethane (30 ml) was added dropwise while cooling the mixture with an ice bath. The reaction mixture was stirred at ambient temperature for 16 hours. The mixture was concentrated and the residue was purified by column chromatography on silica gel (eluent: 10-55% v/v ethyl acetate in heptane) to give 3-hydroxy-2-nitro-benzoic acid methyl ester (15.9 g). 1H-NMR (400 MHz, CDCl3): 10.15 (bs, 1H), 7.60 (t, 1H), 7.27 (d, 1H), 7.08 (d, 1H), 3.93 (s, 3H) ppm.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
22 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

To a methanol solution (15 mL) at 0° C. was dropwise added thionyl chloride (6.4 mL, 0.088 mol). After 15 minutes, 3-hydroxy-2-nitrobenzoic acid (4 g, 0.022 mol) was added and the resulting mixture was stirred at room temperature for 72 hours. Volatile was removed under vacuo and the residue was partitioned between water and ethyl acetate. The organic layer was separated, washed with water and saturated sodium chloride, and was dried over sodium sulfate. After concentration, the crude product was recrystallized from dichloromethane and hexane to gave 4.5 g of methyl 3-hydroxy-2-nitrobenzoate.
Quantity
6.4 mL
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

SOCl2 (0.6 mL) was added dropwise to anhydrous MeOH (10 mL) at 0° C. The mixture was stirred at this temperature for 0.5 h, then 3-hydroxy-2-nitrobenzoic acid (0.6 g, 3.2 mmol) was added to the mixture. The resulting mixture was heated at reflux for 4 h. TLC (petroleum ether:ethyl acetate=1:1) showed the reaction was complete. The resulting mixture was concentrated in vacuo to give the title compound (0.63 g 100%) as a brown solid.
Name
Quantity
0.6 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0.6 g
Type
reactant
Reaction Step Two
[Compound]
Name
petroleum ether
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
100%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-hydroxy-2-nitrobenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 3-hydroxy-2-nitrobenzoate
Reactant of Route 3
Reactant of Route 3
Methyl 3-hydroxy-2-nitrobenzoate
Reactant of Route 4
Reactant of Route 4
Methyl 3-hydroxy-2-nitrobenzoate
Reactant of Route 5
Methyl 3-hydroxy-2-nitrobenzoate
Reactant of Route 6
Reactant of Route 6
Methyl 3-hydroxy-2-nitrobenzoate

Citations

For This Compound
6
Citations
G Maayan, Y Dayagi, R Arad-Yellin, LJW Shimon… - Polyhedron, 2013 - Elsevier
… Methyl 3-hydroxy 2-nitrobenzoate (1): Dry HCl was bubbled through the refluxing solution of … Methyl 3-(benzyloxy)-2-nitrobenzoate (2): A solution of methyl 3-hydroxy-2-nitrobenzoate (…
Number of citations: 16 www.sciencedirect.com
WM Best, D Wege - Australian journal of chemistry, 1986 - CSIRO Publishing
… Methyl 3-hydroxy2-nitrobenzoate (12) was converted into the ether (14) by causing the potassium salt of (12) to react with 2-chloroacetyl-5-methylfuran (13) in acetonitrile containing …
Number of citations: 22 www.publish.csiro.au
LC Pemberton - 1994 - theses.ncl.ac.uk
Poly (adenine diphosphate-ribosyl)ation of a variety of nuclear proteins is the immediate response in most eukaryotic cells to DNA strand breaks. This modification is catalysed' by the …
Number of citations: 1 theses.ncl.ac.uk
WE Wellman - 1960 - search.proquest.com
Combustion is one of the oldest and most widely explored fields of chemistry, largely, because of its social and economic significance. Countless researchers through the years have …
Number of citations: 3 search.proquest.com
R Pasceri, D Siegel, D Ross… - Journal of medicinal …, 2013 - ACS Publications
… The product was purified by flash chromatography (light petroleum/ethyl acetate 8:2) to give methyl 3-hydroxy-2-nitrobenzoate as a yellow solid (600 mg, 75%): mp 113–115 C (lit., (31) …
Number of citations: 40 pubs.acs.org
NIOFP ADENINE, DRP TO - 1994 - core.ac.uk
This dissertation records the work carried out at the University of Newcastle-upon-Tyne between October 1991 and July 1994 and is original except where acknowledged by reference. …
Number of citations: 0 core.ac.uk

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.